![molecular formula C10H12N2O B231303 (1S,2R,7R,9S,11R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecane-8,11-diol CAS No. 18374-83-9](/img/structure/B231303.png)
(1S,2R,7R,9S,11R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecane-8,11-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R,7R,9S,11R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecane-8,11-diol, also known as UDCA, is a bile acid that has been extensively studied for its therapeutic potential in various diseases.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Techniques : This compound has been synthesized through various chemical processes, including acid-catalyzed cyclization and base-promoted rearrangement, demonstrating its accessibility through laboratory methods (Namikawa, Murae, & Takahashi, 1978), (Marchand & Chou, 1975).
Stereochemistry and Configurations : Extensive work has been done on understanding the stereochemistry and configurations of this compound and its derivatives, employing techniques like X-ray crystallography and NMR studies. This research contributes to the detailed understanding of its molecular structure (Barton & Werstiuk, 1968), (Nozaki et al., 1978).
Derivatives and Reactions : The compound's reactivity and the formation of various derivatives have been studied, showing its versatility in chemical reactions. These studies help in understanding the compound's potential applications in different chemical contexts (Hayano & Shirahama, 1996), (Taniguchi et al., 1998).
Molecular Rearrangements : The compound has been used to study molecular rearrangements, providing insights into the dynamics of chemical structures and the potential for creating new molecular configurations (Román et al., 1995).
properties
CAS RN |
18374-83-9 |
|---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
(1S,2R,7R,9S,11R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecane-8,11-diol |
InChI |
InChI=1S/C15H26O2/c1-13(2)6-5-7-14(3)10-9(16)8-15(14,4)12(17)11(10)13/h9-12,16-17H,5-8H2,1-4H3/t9-,10+,11+,12?,14-,15-/m1/s1 |
InChI Key |
VWMGBHVRRNKOAE-ZLSAFIHNSA-N |
Isomeric SMILES |
C[C@@]12CCCC([C@H]3[C@@H]1[C@@H](C[C@@]2([C@@H]3O)C)O)(C)C |
SMILES |
CC1(CCCC2(C3C1C(C2(CC3O)C)O)C)C |
Canonical SMILES |
CC1(CCCC2(C3C1C(C2(CC3O)C)O)C)C |
synonyms |
culmorin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









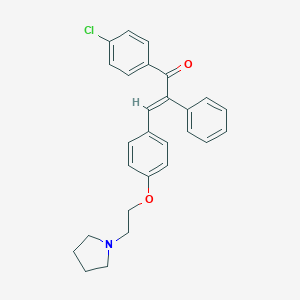
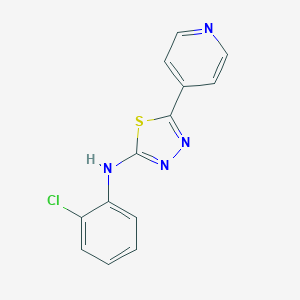


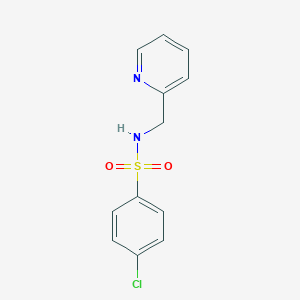
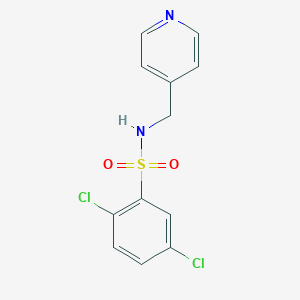
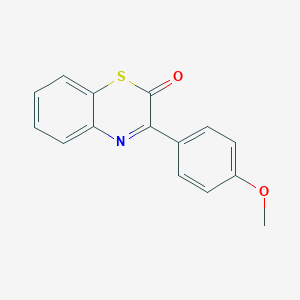
![[(1S,2R,4S,10R,11R,16R)-6-(Furan-3-yl)-1,7,11,15,15-pentamethyl-5,14-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadec-12-en-18-yl] acetate](/img/structure/B231258.png)